

Crystal Structure Analysis of Quinoline-3-Carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of quinoline-3-carboxylate derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Possessing a versatile scaffold, these derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This guide details the experimental protocols for synthesis, crystallization, and X-ray diffraction analysis, presents crystallographic data for representative compounds, and visualizes key biological pathways modulated by these derivatives.

Data Presentation: Crystallographic Data of Quinoline-3-Carboxylate Derivatives

The following tables summarize the crystallographic data for a selection of quinoline-3-carboxylate derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected Quinoline-3-Carboxylate Derivatives.

Parameter	Ethyl 2,4-dichloroquinoline-3-carboxylate	Ethyl 2-chloro-6-methylquinoline-3-carboxylate[1]	Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
Formula	C ₁₂ H ₉ Cl ₂ NO ₂	C ₁₃ H ₁₂ ClNO ₂ [1]	C ₁₃ H ₁₃ NO ₃ [2]
Formula Weight	270.11	249.69[1]	231.24[2]
Crystal System	Monoclinic	Triclinic[1]	Monoclinic
Space Group	P2 ₁ /n	P-1[1]	P2 ₁ /c
a (Å)	5.8193 (2)	6.0391 (5)[1]	7.9371 (4)
b (Å)	8.0689 (3)	7.2986 (6)[1]	12.0493 (6)
c (Å)	18.1780 (5)	13.4323 (12)[1]	11.8964 (6)
α (°)	90	98.238 (6)[1]	90
β (°)	96.692 (2)	90.123 (5)[1]	109.235 (2)
γ (°)	90	96.429 (6)[1]	90
Volume (Å ³)	853.55 (5)	582.16 (9)[1]	1072.71 (9)
Z	4	2[1]	4
Temperature (K)	120	150[1]	293
Radiation (λ, Å)	Mo Kα (0.71073)	Mo Kα (0.71073)[1]	Mo Kα (0.71073)
Reflections collected	1938	5190[1]	9425
Independent reflections	1746	2061[1]	2451
R(int)	0.046	0.016[1]	0.028
Final R indices [I>2σ(I)]	R1 = 0.048, wR2 = 0.094	R1 = 0.028, wR2 = 0.078[1]	R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F ²	1.14	1.06[1]	1.04

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of quinoline-3-carboxylate derivatives.

Synthesis

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established synthetic routes. A representative procedure for the synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate is described below.

Procedure:

- To a solution of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.3 mmol) in anhydrous acetonitrile (30 mL) is added benzyltriethylammonium chloride (3.92 g, 17.2 mmol).
- The mixture is stirred at room temperature, and phosphorus oxychloride (1.76 mL, 18.92 mmol) is added dropwise.
- The reaction mixture is then heated to 40°C for 30 minutes, followed by refluxing for 1 hour.
- After cooling, the solvent is removed under reduced pressure.
- Cold water (30 mL) is added to the residue, and the mixture is stirred for 1 hour.
- The resulting precipitate, a mixture of the desired product and a byproduct, is collected by filtration.
- The crude product is purified by recrystallization or column chromatography to yield pure ethyl 2,4-dichloroquinoline-3-carboxylate.

Crystallization for Single-Crystal X-ray Analysis

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

- Slow Evaporation: This is one of the simplest and most common crystallization methods.^[3]
 - Dissolve the purified quinoline-3-carboxylate derivative in a suitable solvent or solvent mixture to create a near-saturated solution.
 - Filter the solution to remove any particulate matter.
 - Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few needle holes. This allows for the slow evaporation of the solvent.
 - Place the vial in a vibration-free environment at a constant temperature.
 - Crystals should form over a period of several days to weeks.
- Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.^[4]
 - Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
 - Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (in which the compound is sparingly soluble). The good and poor solvents must be miscible.
 - The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
- Solvent Layering: This method involves carefully layering a less dense, poor solvent on top of a denser solution of the compound in a good solvent.^{[3][4]} Diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.

Single-Crystal X-ray Diffraction and Structure Refinement

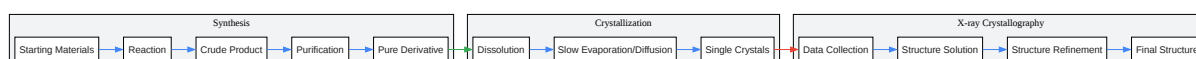
The following outlines the general workflow for determining the crystal structure of a quinoline-3-carboxylate derivative using a single-crystal X-ray diffractometer.

Workflow:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and diffraction patterns are collected on a detector.^[5] The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
- **Data Reduction:** The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.^[6]
- **Structure Solution:** The initial atomic positions are determined from the processed diffraction data. For small molecules, direct methods are commonly used to solve the phase problem.^[7]
- **Structure Refinement:** The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.^[8]
- **Validation:** The final refined structure is validated to ensure its chemical and crystallographic reasonability.

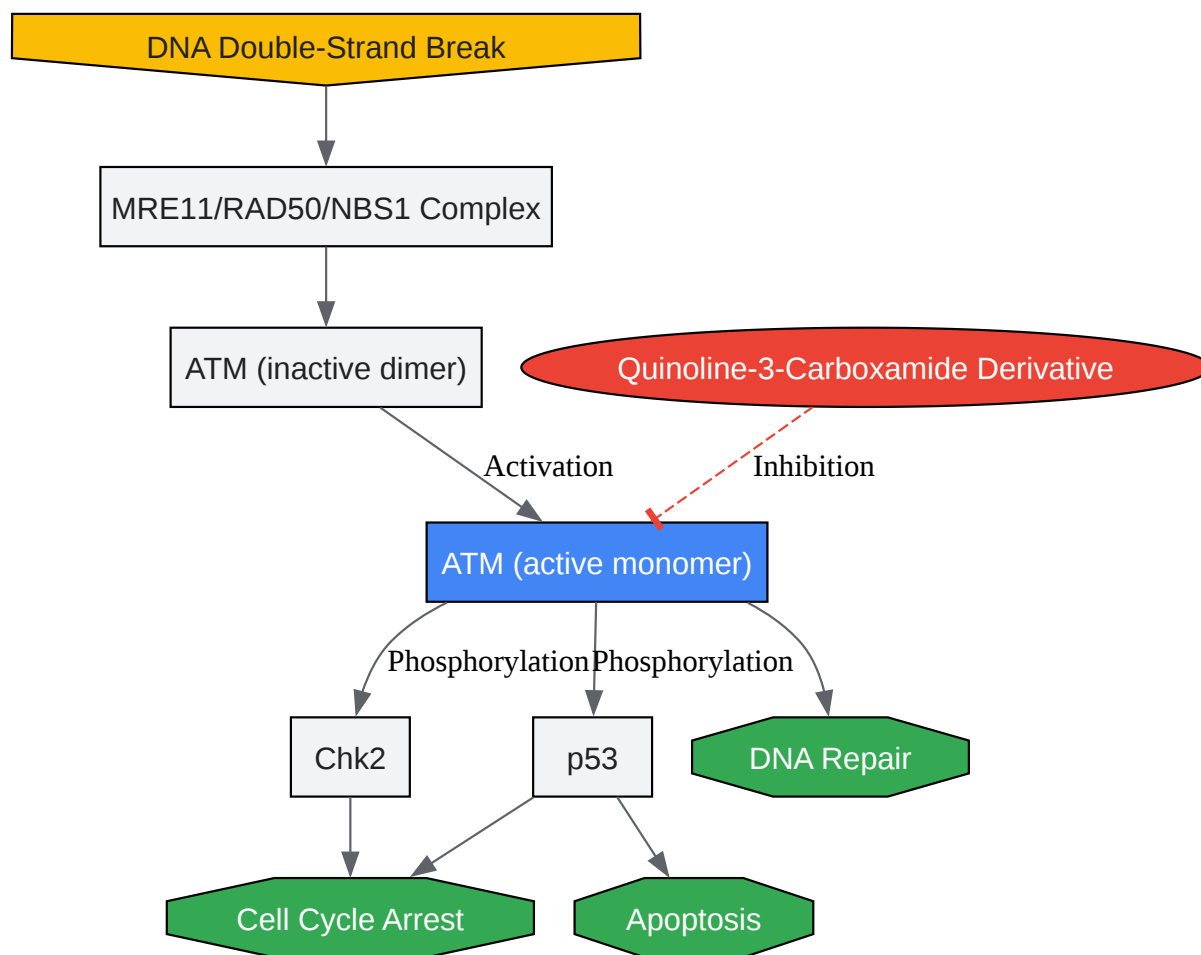
Visualization of Biological Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by quinoline-3-carboxylate derivatives and a typical experimental workflow for their structural analysis.

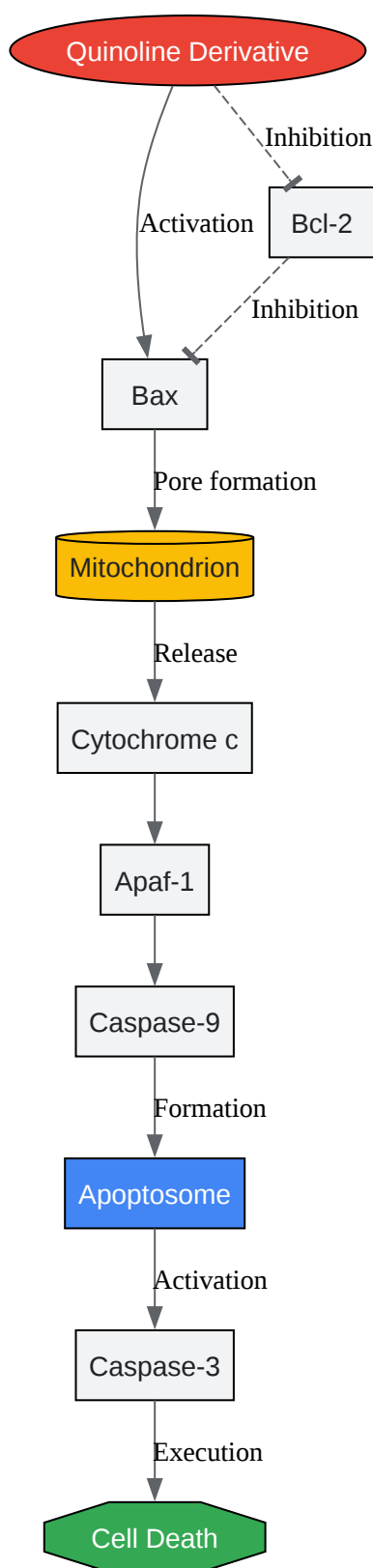


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Caption: Experimental workflow from synthesis to crystal structure determination.

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Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.



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Caption: Induction of the intrinsic apoptosis pathway by quinoline derivatives.[9][10][11]

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